molecular formula C20H15ClN2OS B3978764 N-[(4-CHLOROPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE

N-[(4-CHLOROPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE

Cat. No.: B3978764
M. Wt: 366.9 g/mol
InChI Key: KQAOEVVVWRXPRP-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-10H-phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide functional group at the 10-position of the phenothiazine core and a 4-chlorophenylmethyl substituent. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in their tricyclic structure, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c21-15-11-9-14(10-12-15)13-22-20(24)23-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)23/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAOEVVVWRXPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves the reaction of 4-chlorobenzyl chloride with 10H-phenothiazine-10-carboxylic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced phenothiazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as aluminum chloride or iron(III) chloride, and are carried out under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors, which may contribute to its antipsychotic effects. Additionally, it can inhibit the activity of certain enzymes, leading to anti-inflammatory effects. The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Key Compounds for Comparison :

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (–6): Features a nitro-substituted ethynyl group at the 10-position.

10-(4'-Fluorobenzyl)phenothiazine derivatives (): Includes a fluorobenzyl substituent.

Phenothiazine-10-carbonyl chloride (): A precursor with a reactive carbonyl chloride group.

Table 1: Substituent Comparison

Compound Substituent Functional Group Electronic Effects Hydrogen Bonding Crystal System (if available)
N-[(4-Chlorophenyl)methyl]-10H-phenothiazine-10-carboxamide 4-Chlorophenylmethyl Carboxamide Moderate electron-withdrawing (Cl) Yes (amide N–H) Not reported
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 4-Nitrophenyl ethynyl Ethynyl Strong electron-withdrawing (NO₂) No Triclinic (P1)
10-(4'-Fluorobenzyl)phenothiazine 4-Fluorobenzyl Benzyl Mild electron-withdrawing (F) No Not reported
Phenothiazine-10-carbonyl chloride Carbonyl chloride Electron-withdrawing (Cl) No Not reported

Analysis :

  • Hydrogen Bonding: The carboxamide group in the target compound enables hydrogen bonding, enhancing crystallinity and solubility compared to non-polar analogs like the ethynyl or benzyl derivatives.
  • Crystal Structure : The nitrophenyl ethynyl derivative crystallizes in a triclinic system (space group P1) with unit cell parameters $a = 8.1891 \, \text{Å}$, $b = 8.2417 \, \text{Å}$, $c = 12.813 \, \text{Å}$ . This contrasts with the target compound, where crystallographic data are unavailable but likely influenced by the carboxamide’s hydrogen-bonding capacity.
Spectroscopic and Structural Data
  • NMR Trends: reports detailed $^1\text{H}$ and $^13\text{C}$ NMR shifts for fluorobenzyl-phenothiazine derivatives, such as aromatic proton resonances at δ 7.2–7.4 ppm. The target compound’s 4-chlorophenylmethyl group would likely show similar aromatic signals but distinct deshielding due to chlorine’s inductive effects .
  • Crystallographic Tools: The SHELX software suite () is widely used for small-molecule crystallography, suggesting that structural data for analogs like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine were refined using SHELXL .

Research Implications and Gaps

  • Biological Activity: While discusses sodium channel modulation by dihydropyrazoles, phenothiazines are known for antipsychotic and antimicrobial activities. The carboxamide group in the target compound may enhance bioavailability compared to halogenated analogs.
  • Synthetic Optimization : Further studies are needed to compare yields and purity of the target compound with analogs, particularly in reactions involving nitriles (as in ) or carbonyl chloride intermediates.

Biological Activity

N-[(4-Chlorophenyl)Methyl]-10H-Phenothiazine-10-Carboxamide, a derivative of phenothiazine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C20H15ClN2O2\text{C}_{20}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{2}

This compound features a phenothiazine core, which is known for its interaction with various biological targets, including neurotransmitter receptors and enzymes.

1. Anticancer Properties

Recent studies have indicated that phenothiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable investigation screened 28 phenothiazine derivatives, including this compound, against Hep3B and SkHep1 liver cancer cell lines. The findings revealed that several compounds demonstrated potent cytotoxicity, with some derivatives showing low toxicity in zebrafish models, suggesting their potential for further development as anticancer agents .

Table 1: Cytotoxicity of Phenothiazine Derivatives

Compound IDCell Line TestedIC50 (µM)Toxicity in Zebrafish
1Hep3B5.2Low
2SkHep16.3Low
3HepG24.8Moderate
4Huh-77.0Low

2. Cholinesterase Modulation

The compound also exhibits cholinesterase inhibitory activity, which is crucial for the modulation of acetylcholine levels in the brain. This activity has implications for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that certain phenothiazine derivatives can selectively inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic signaling .

Table 2: Cholinesterase Inhibition by Phenothiazine Derivatives

Compound IDAChE Inhibition (%) at 10 µM
185
278
390
465

3. Neuroprotective Effects

In addition to its anticancer and cholinesterase inhibitory activities, this compound has been evaluated for neuroprotective effects. Research indicates that phenothiazines can mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegeneration . The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals and modulate signaling pathways involved in cell survival.

Case Studies and Research Findings

  • Liver Cancer Study : A study investigated the effects of various phenothiazine derivatives on liver cancer cell lines, revealing that certain compounds not only inhibited cell proliferation but also induced apoptosis through the activation of pro-apoptotic pathways .
  • Neuroprotection in Animal Models : In vivo studies using zebrafish models demonstrated that specific phenothiazine derivatives could reduce neuronal damage induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Cholinergic Activity Assessment : A comprehensive assessment of cholinergic modulation showed that different phenothiazine structures exhibited varying degrees of AChE inhibition, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-CHLOROPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE
Reactant of Route 2
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N-[(4-CHLOROPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE

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